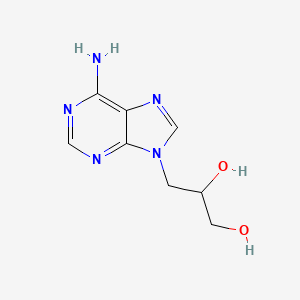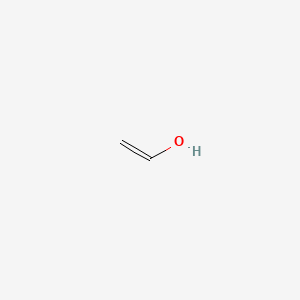
9-(2,3-Dihydroxypropyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3-Dihydroxypropyl)adenine is an acyclic nucleoside analogue known for its antiviral properties. This compound has demonstrated significant antiviral activity by inhibiting S-adenosylhomocysteine hydrolase, making it a promising candidate for antiviral therapies . It has been used in the topical treatment of herpes labialis (HSV-1) in the former Czechoslovakia under the name Duvira® gel .
Vorbereitungsmethoden
The synthesis of 9-(2,3-Dihydroxypropyl)adenine involves several methods, including enzymatic and chemical approaches. One notable method is the enzymatic regioselective monopalmitoylation using immobilized Candida antarctica B lipase in a 4:1 dimethylformamide/hexane mixture . Another approach involves the use of lipases from Geotrichum candidum, which are immobilized on chitosan beads and tested in the synthesis of ester prodrugs from this compound in dimethylformamide with various vinyl esters .
Analyse Chemischer Reaktionen
9-(2,3-Dihydroxypropyl)adenine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: . Common reagents used in these reactions include dimethylformamide, hexane, and various vinyl estersMajor products formed from these reactions include ester prodrugs and monopalmitoylated derivatives
Wissenschaftliche Forschungsanwendungen
9-(2,3-Dihydroxypropyl)adenine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and prodrugs.
Biology: The compound’s antiviral properties make it valuable in studying viral replication and inhibition mechanisms.
Industry: The compound’s derivatives are explored for their improved bioavailability and pharmacological properties
Wirkmechanismus
The antiviral activity of 9-(2,3-Dihydroxypropyl)adenine is primarily due to its inhibition of S-adenosylhomocysteine hydrolase . This enzyme plays a crucial role in the methylation cycle, and its inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits viral replication . The compound also targets adenosine deaminase and thymidine kinase, further contributing to its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
9-(2,3-Dihydroxypropyl)adenine is unique among acyclic nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Acyclovir: Another antiviral agent targeting herpes viruses.
Ganciclovir: Used for the treatment of cytomegalovirus infections.
Penciclovir: An antiviral agent with a similar mechanism of action. The uniqueness of this compound lies in its specific inhibition of S-adenosylhomocysteine hydrolase and its potential for modification to improve bioavailability.
Eigenschaften
CAS-Nummer |
55904-02-4 |
|---|---|
Molekularformel |
C8H11N5O2 |
Molekulargewicht |
209.21 g/mol |
IUPAC-Name |
(2R)-3-(6-aminopurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
GSLQFBVNOFBPRJ-RXMQYKEDSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C[C@H](CO)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)













